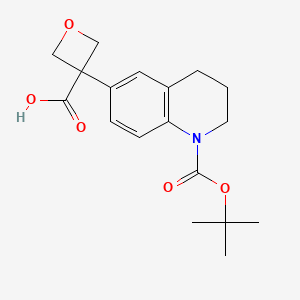
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring, an oxetane ring, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid typically involves multiple steps. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the oxetane ring and the Boc protecting group. The reaction conditions often include the use of strong bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological systems.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring and oxetane ring can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The Boc protecting group can be removed under specific conditions, allowing for further modification of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxycarbonylamino)oxetane-3-carboxylic acid
- 3-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline
- 3-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-ylamine
Uniqueness
Compared to similar compounds, 3-(1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxetane-3-carboxylic acid is unique due to the presence of both the quinoline and oxetane rings. This combination of structural features allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H23NO5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-6-yl]oxetane-3-carboxylic acid |
InChI |
InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-8-4-5-12-9-13(6-7-14(12)19)18(15(20)21)10-23-11-18/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,20,21) |
InChI Key |
TVPCRBJRMWZEDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(COC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


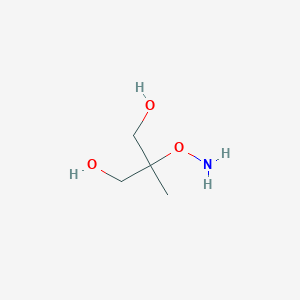

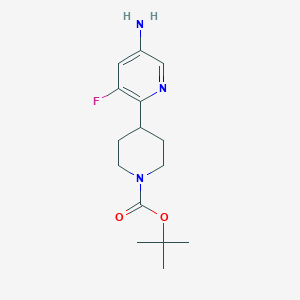
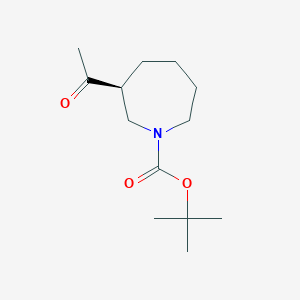
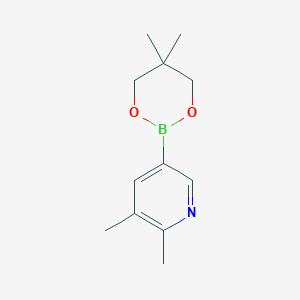

![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
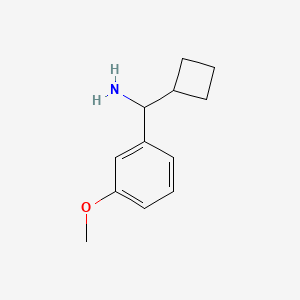
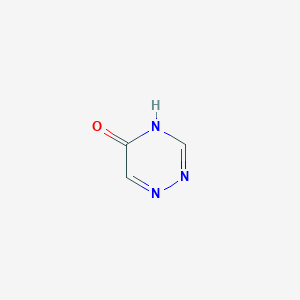

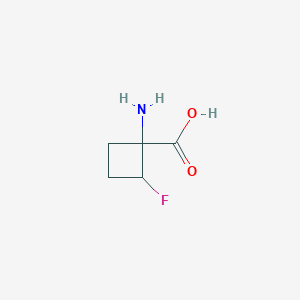

![[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid](/img/structure/B12950141.png)

